2-benzyl-4-bromobenzoic acid
Description
Contextualization of Functionalized Benzoic Acid Derivatives in Organic Synthesis Research
Functionalized benzoic acid derivatives are a class of organic compounds that have garnered significant attention in synthetic chemistry. nih.gov The presence of the carboxylic acid group provides a handle for a variety of chemical modifications, including esterification, amidation, and reduction. Furthermore, the aromatic ring can be adorned with a diverse range of substituents, which can modulate the electronic properties and reactivity of the molecule, as well as serve as points for further functionalization. nih.gov
These derivatives are integral to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. ijcrt.org The carboxylic acid moiety is a common feature in many biologically active compounds, and its presence can influence properties such as solubility, binding affinity to biological targets, and metabolic stability. nih.gov Consequently, the development of synthetic methodologies for the preparation and transformation of functionalized benzoic acids remains an active area of research. nih.gov
Significance of Aryl Bromides and Carboxylic Acids in Multi-Step Chemical Transformations
The two key functional groups in 2-benzyl-4-bromobenzoic acid, the aryl bromide and the carboxylic acid, play pivotal roles in its utility as a synthetic intermediate.
Aryl Bromides: The bromine atom on the aromatic ring is a versatile functional group that is particularly well-suited for participation in a variety of cross-coupling reactions. nih.govrsc.org These reactions, which are typically catalyzed by transition metals such as palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The carbon-bromine bond is reactive enough to undergo oxidative addition to the metal catalyst, yet stable enough to be tolerated in a range of reaction conditions. This makes aryl bromides valuable precursors for the synthesis of biaryls, substituted arenes, and other complex aromatic systems. wikipedia.org The Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination are just a few examples of powerful cross-coupling reactions that utilize aryl bromides as substrates. acs.org
Carboxylic Acids: The carboxylic acid group is another highly versatile functional group in organic synthesis. It can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and alcohols. This versatility allows for the introduction of a wide range of molecular diversity from a common carboxylic acid starting material. Furthermore, the carboxylic acid group can act as a directing group in C-H activation reactions, enabling the functionalization of specific positions on the aromatic ring. This has become an increasingly important strategy for the efficient and selective synthesis of complex molecules.
The combination of an aryl bromide and a carboxylic acid in a single molecule, as seen in this compound, provides a powerful platform for the sequential or orthogonal functionalization of the molecule, enabling the construction of complex molecular architectures in a controlled and efficient manner.
Overview of Research Directions Involving this compound
Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of biologically active molecules, particularly in the field of medicinal chemistry. The strategic placement of the benzyl (B1604629), bromo, and carboxyl groups allows for a modular approach to the synthesis of complex scaffolds.
One of the most significant applications of this compound is as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The general synthetic strategy involves utilizing the aryl bromide functionality for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a new aryl or heteroaryl group. This is a critical step in constructing the core structures of many kinase inhibitors. The carboxylic acid group can then be further modified, for example, by forming an amide bond, to introduce additional diversity and to modulate the pharmacological properties of the final compound.
For instance, this compound can be reacted with a suitable boronic acid or ester in a Suzuki-Miyaura coupling reaction to yield a biphenyl (B1667301) derivative. This biphenyl scaffold is a common feature in many targeted cancer therapies. The carboxylic acid can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
| Reaction Type | Reactant | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | Biphenyl carboxylic acid |
| Amide Coupling | Amine | Coupling agent (e.g., HATU, EDC) | Benzyl-bromobenzamide |
| Esterification | Alcohol | Acid catalyst | Benzyl-bromobenzoate ester |
The steric hindrance provided by the ortho-benzyl group can also influence the regioselectivity of subsequent reactions, providing an additional layer of control in the synthetic sequence. The interplay between the electronic effects of the electron-withdrawing bromine atom and the steric bulk of the benzyl group on the reactivity of the carboxylic acid and the aromatic ring is an area of ongoing interest for synthetic chemists.
Structure
3D Structure
Properties
CAS No. |
857005-14-2 |
|---|---|
Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-benzyl-4-bromobenzoic acid |
InChI |
InChI=1S/C14H11BrO2/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
InChI Key |
OUGBMNAFMFKNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 4 Bromobenzoic Acid
Established Preparative Routes
The synthesis of 2-benzyl-4-bromobenzoic acid is typically achieved through a sequence of reactions starting from more readily available precursors. A key intermediate in this process is 2-benzyl-4-bromobenzonitrile, which is then converted to the desired carboxylic acid.
Conversion of 2-Benzyl-4-bromobenzonitrile via Hydrolysis
The final and crucial step in the synthesis is the hydrolysis of the nitrile group (-CN) of 2-benzyl-4-bromobenzonitrile to a carboxylic acid group (-COOH). This transformation can be effectively carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org
The hydrolysis of nitriles proceeds in two main stages: first, the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis: This method involves heating the nitrile under reflux with a dilute strong acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The reaction mechanism begins with the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com For sterically hindered nitriles, the use of an organic-soluble strong acid, like a sulfonic acid, can catalyze the hydrolysis, allowing the reaction to proceed under milder conditions than with aqueous mineral acids alone. google.com
Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed by the base to yield a salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.ukchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified after the hydrolysis is complete. libretexts.org
The choice between acidic and basic hydrolysis may depend on the presence of other functional groups in the molecule that could be sensitive to the reaction conditions.
| Hydrolysis Method | Reagents | Conditions | Products |
| Acid-Catalyzed | Dilute HCl or H₂SO₄ | Reflux | This compound, Ammonium salt |
| Base-Catalyzed | Aqueous NaOH or KOH | Reflux | Sodium or Potassium 2-benzyl-4-bromobenzoate, Ammonia |
Precursor Synthesis: Advanced Approaches to 2-Benzyl-4-bromobenzonitrile
The synthesis of the key intermediate, 2-benzyl-4-bromobenzonitrile, can be approached through a couple of strategic pathways, primarily involving the functionalization of a substituted benzonitrile.
One effective route to 2-benzyl-4-bromobenzonitrile starts with 2-bromo-4-methylbenzonitrile (B184184). This precursor can be synthesized from 3-bromo-4-aminotoluene through a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced by a cyano group. researchgate.net The methyl group of 2-bromo-4-methylbenzonitrile can then undergo benzylic bromination to yield 2-bromo-4-(bromomethyl)benzonitrile (B1524715). This radical substitution reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride.
The resulting 2-bromo-4-(bromomethyl)benzonitrile can then be subjected to a nucleophilic substitution reaction with a suitable benzylating agent, such as benzylmagnesium bromide (a Grignard reagent) or by using a transition-metal-catalyzed cross-coupling reaction to introduce the benzyl (B1604629) group.
An alternative and more direct approach to forming the carbon-carbon bond between the benzyl group and the aromatic ring is through a Friedel-Crafts alkylation reaction. youtube.com In this scenario, a suitable bromobenzonitrile derivative can be directly benzylated. The classic Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.com
For the synthesis of 2-benzyl-4-bromobenzonitrile, one could envision the benzylation of 4-bromobenzonitrile (B114466) using benzyl chloride and a Lewis acid catalyst. However, Friedel-Crafts alkylations are known to be prone to issues such as polysubstitution and rearrangement of the alkyl group, and the presence of a deactivating cyano group on the aromatic ring can hinder the reaction. The orientation of the incoming benzyl group would also need to be controlled to favor the desired 2-position. Directing group strategies or alternative catalytic systems might be necessary to achieve the desired regioselectivity.
| Reaction | Starting Material | Reagents | Key Intermediate |
| Benzylic Bromination | 2-bromo-4-methylbenzonitrile | NBS, Radical Initiator | 2-bromo-4-(bromomethyl)benzonitrile |
| Friedel-Crafts Alkylation | 4-bromobenzonitrile | Benzyl chloride, Lewis Acid | 2-benzyl-4-bromobenzonitrile |
Optimization of Synthetic Yields and Purity Profiles
For the hydrolysis of the nitrile, reaction time, temperature, and the concentration of the acid or base are key parameters that can be adjusted. For sterically hindered nitriles, more forcing conditions or specialized catalysts may be required to drive the reaction to completion. youtube.com
In the precursor synthesis, the choice of reagents and reaction conditions for both the benzylic bromination and Friedel-Crafts alkylation steps significantly impacts the yield and the formation of byproducts. For instance, in Friedel-Crafts reactions, the catalyst-to-substrate ratio, temperature, and solvent can influence the extent of polysubstitution and the isomeric distribution of the product.
Purification of the final product, this compound, is commonly achieved through recrystallization. ma.eduresearchgate.netslideshare.netalfa-chemistry.com The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. ma.edu For benzoic acid and its derivatives, water is often a suitable recrystallization solvent. ma.edualfa-chemistry.com The crude product is dissolved in a minimal amount of hot solvent, and upon slow cooling, the purified carboxylic acid crystallizes out, leaving impurities in the mother liquor. slideshare.net The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods.
Challenges in Reaction Efficiencies and Byproduct Minimization
The synthesis of disubstituted benzene (B151609) derivatives like this compound is often complicated by challenges in achieving high regioselectivity and minimizing the formation of unwanted byproducts. In the context of synthesizing this specific molecule, several challenges can be anticipated based on general organic synthesis principles.
One of the primary challenges lies in controlling the position of the incoming benzyl group on the 4-bromobenzoic acid ring. Direct benzylation of 4-bromobenzoic acid would likely lead to a mixture of isomers, with the benzyl group potentially adding to the position ortho or meta to the carboxylic acid group, in addition to the desired product. The electronic and steric properties of both the bromine atom and the carboxylic acid group would influence the substitution pattern, making it difficult to achieve high yields of the desired 2-benzyl isomer.
Furthermore, the reaction conditions required for benzylation can lead to the formation of byproducts. For instance, Friedel-Crafts benzylation, a common method for introducing a benzyl group, often requires strong Lewis acid catalysts and can result in poly-benzylation, where multiple benzyl groups are added to the aromatic ring. This not only reduces the yield of the target compound but also complicates the purification process significantly.
Minimizing these byproducts and improving reaction efficiency would necessitate careful optimization of reaction parameters such as temperature, reaction time, solvent, and the choice of catalyst.
Novel Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This has led to the exploration of alternative reaction pathways, the use of more efficient catalysts, and the adoption of green chemistry principles.
Exploration of Alternative Reaction Pathways
To overcome the challenges of traditional methods, alternative synthetic routes to this compound could be explored. One such pathway could involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling. This would involve reacting a suitably protected 2-bromo-4-halobenzoic acid derivative with benzylboronic acid or a related organoboron reagent in the presence of a palladium catalyst. This approach often offers higher regioselectivity and functional group tolerance compared to classical methods.
Another alternative could be a directed ortho-metalation (DoM) strategy. In this approach, the carboxylic acid group (or a derivative) could be used to direct a metalating agent (like an organolithium reagent) to the 2-position of the 4-bromobenzoic acid ring. The resulting organometallic intermediate could then be reacted with a benzyl halide to introduce the benzyl group with high regioselectivity.
Development of Catalyst-Mediated Syntheses
The development of highly efficient and selective catalysts is crucial for modern organic synthesis. For the synthesis of this compound, catalyst-mediated approaches would be highly beneficial. In the context of cross-coupling reactions, significant research is focused on developing palladium catalysts with novel ligands that can facilitate the reaction under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents.
For instance, the use of N-heterocyclic carbene (NHC) ligands in palladium catalysis has been shown to improve the efficiency of Suzuki-Miyaura couplings. Similarly, the development of catalysts for C-H activation could provide a more direct and atom-economical route to benzylation, where a C-H bond at the 2-position of 4-bromobenzoic acid is directly converted to a C-benzyl bond.
The following table summarizes potential catalyst systems that could be explored for the synthesis of this compound via a cross-coupling approach.
| Catalyst System | Ligand Type | Potential Advantages |
| Palladium(II) acetate (B1210297) / Triphenylphosphine | Phosphine (B1218219) | Readily available, well-established |
| Tris(dibenzylideneacetone)dipalladium(0) / SPhos | Buchwald-type phosphine | High activity, good for sterically hindered substrates |
| Palladium(II) chloride / N-Heterocyclic Carbene (NHC) | NHC | High stability, robust, can be used in greener solvents |
Sustainable Methodologies for this compound Production
Adhering to the principles of green chemistry is becoming increasingly important in chemical manufacturing. For the production of this compound, several sustainable methodologies could be considered.
One key aspect is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of the synthesis.
Another important consideration is atom economy, which aims to maximize the incorporation of starting materials into the final product. Reactions like C-H activation are highly atom-economical as they avoid the need for pre-functionalized starting materials.
Furthermore, the use of renewable starting materials and energy-efficient reaction conditions (e.g., lower temperatures and pressures) are also central to sustainable production. Biocatalysis, using enzymes to carry out specific chemical transformations, is another promising avenue for developing highly selective and environmentally friendly synthetic routes.
The table below outlines some green chemistry considerations for the potential synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Optimizing reaction conditions to minimize waste and byproduct formation. |
| Atom Economy | Utilizing reactions like C-H activation or addition reactions over substitution reactions. |
| Safer Solvents and Auxiliaries | Exploring the use of water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigating bio-based sources for starting materials. |
| Catalysis | Employing highly selective and recyclable catalysts to reduce waste. |
Chemical Reactivity and Derivatization Strategies of 2 Benzyl 4 Bromobenzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of derivatization reactions, including nucleophilic acyl substitution and reduction. These transformations are fundamental for creating a wide array of functional analogues.
The conversion of the carboxylic acid to esters and amides is a common strategy for modifying the compound's physicochemical properties and for building more complex molecules.
Esterification: Fischer-Speier esterification, a classic acid-catalyzed reaction, can be employed to convert 2-benzyl-4-bromobenzoic acid into its corresponding esters. libretexts.orglibretexts.org This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the equilibrium driven towards the ester product by removing water. libretexts.org For example, reacting 4-bromobenzoic acid with benzyl (B1604629) alcohol yields benzyl 4-bromobenzoate. nih.gov The resulting esters, such as a methyl or ethyl ester, can serve as intermediates for further synthesis or as the final target molecules.
Amidation: The direct reaction of a carboxylic acid with an amine is generally challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, amides can be formed by heating this salt to temperatures above 100°C to drive off water. libretexts.org A more common laboratory method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to facilitate nucleophilic attack by an amine under milder conditions. libretexts.org These amidation reactions are crucial as the amide bond is a key feature in many biologically active compounds. researchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents & Conditions | Product |
|---|---|---|
| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.), Reflux | Methyl 2-benzyl-4-bromobenzoate |
| Amidation (Thermal) | Benzylamine (BnNH₂), Heat (>100°C) | N-Benzyl-2-benzyl-4-bromobenzamide |
| Amidation (Coupling) | Aniline (B41778) (PhNH₂), DCC, CH₂Cl₂ | N-Phenyl-2-benzyl-4-bromobenzamide |
The carboxylic acid group can be reduced to a primary alcohol, (2-benzyl-4-bromophenyl)methanol. This transformation opens up new avenues for functionalization. Strong reducing agents are required for this conversion.
Common methods for the direct reduction of benzoic acids to benzyl alcohols include the use of borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). chemicalbook.com Another effective system involves sodium borohydride (B1222165) in the presence of an additive like bromine (NaBH₄–Br₂), which has been shown to reduce various benzoic acids to their corresponding alcohols in good yields. sci-hub.se Lithium aluminum hydride (LiAlH₄) is also a powerful reagent for this purpose, though less selective than borane. pressbooks.pub
Once formed, the resulting benzyl alcohol can undergo further reactions. For instance, it can be converted to a benzylic halide (e.g., using PBr₃ or SOCl₂) or oxidized back to an aldehyde under controlled conditions, providing a different reactive handle on the molecule.
Table 2: Reduction of the Carboxylic Acid Moiety
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Borane-THF (BH₃·THF) | THF, Room Temp | (2-Benzyl-4-bromophenyl)methanol |
| Sodium Borohydride-Bromine (NaBH₄–Br₂) | THF, Reflux | (2-Benzyl-4-bromophenyl)methanol sci-hub.se |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, then H₃O⁺ workup | (2-Benzyl-4-bromophenyl)methanol |
To increase the electrophilicity of the carbonyl carbon and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive intermediates like acid halides and anhydrides.
Acid Halides: Acid chlorides are readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com This reaction is efficient, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. libretexts.org Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). libretexts.orgyoutube.com These acyl halides are highly reactive and are not typically isolated, but are used in situ to react with a wide range of nucleophiles (alcohols, amines, carboxylates) to form esters, amides, and anhydrides, respectively. libretexts.org
Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this is often not practical. A more common method is the reaction of an acid chloride with a carboxylate salt or a carboxylic acid. libretexts.org These anhydrides are also excellent acylating agents, serving as reactive intermediates for further derivatization.
Reactivity of the Aryl Bromide Group
The bromine atom on the benzene (B151609) ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the extension of the molecular framework by attaching various aryl, vinyl, or alkyl groups.
The aryl bromide of this compound is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl. wikipedia.org
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming biaryl structures.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is stereoselective, typically yielding the trans isomer, and has a high tolerance for various functional groups. youtube.com
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.org
The success and selectivity of cross-coupling reactions are highly dependent on the choice of the catalyst system, which includes the palladium source and, crucially, the supporting ligands.
Catalysts: Common palladium pre-catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.org
Ligand Design: Ligands play a critical role in stabilizing the palladium catalyst, promoting the steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), and influencing selectivity.
Phosphine (B1218219) Ligands: These are the most common ligands. Triphenylphosphine (PPh₃) is a standard, versatile ligand. beilstein-journals.org Bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos) are often more effective for coupling challenging substrates, as they promote oxidative addition and reductive elimination. The steric properties of the phosphine ligand can be tailored to the specific substrates, as seen in Sonogashira reactions where the optimal ligand depends on the steric bulk of the acetylene (B1199291) and aryl bromide. epa.gov
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. researchgate.net They form very stable complexes with palladium and can exhibit high catalytic activity, particularly in Suzuki and Heck couplings.
Bidentate and Pincer Ligands: Ligands that can coordinate to the metal center at two or three points, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or bipyridine (bpy), can offer enhanced stability and control over the catalytic process. nih.gov For instance, a (dtbbpy)NiBr₂ (dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine) system has been used for cross-electrophile coupling. nih.gov
Multimetallic Systems: In some cases, dual catalytic systems using two different metals (e.g., Ni and Pd) can achieve selective cross-coupling between two different aryl electrophiles that would be difficult with a single catalyst. nih.gov
Table 3: Catalyst Systems for Cross-Coupling of Aryl Bromides
| Coupling Reaction | Palladium Source | Ligand(s) | Base | Key Features |
|---|---|---|---|---|
| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, Buchwald-type biarylphosphines, NHCs | K₂CO₃, Cs₂CO₃, K₃PO₄ | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. nih.gov |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃, TBAB (as additive) | Et₃N, K₂CO₃ | Forms C(sp²)-C(sp²) bonds with alkenes; often stereoselective for the E-alkene. wikipedia.orgbeilstein-journals.org |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃, CuI (co-catalyst) | Et₃N, Piperidine | Forms C(sp²)-C(sp) bonds with terminal alkynes; mild conditions. wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withe drawing groups. youtube.combyjus.com In the case of this compound, the bromo substituent at the C4 position can potentially be displaced by a variety of nucleophiles.
The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com For this compound, the carboxylic acid group, especially in its deprotonated carboxylate form, is an electron-donating group, which does not favor the SNAr mechanism. However, under forcing conditions or with highly activated nucleophiles, substitution may be achieved.
The general mechanism for SNAr involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group. libretexts.org
Table 1: Factors Influencing SNAr Reactivity
| Factor | Influence on SNAr Reactivity | Relevance to this compound |
| Electron-withdrawing Groups | Activate the ring towards nucleophilic attack. byjus.com | The carboxylic acid group is generally not considered a strong activating group for SNAr. |
| Leaving Group | The rate is often dependent on the electronegativity of the halogen (F > Cl > Br > I). youtube.com | Bromine is a viable leaving group for SNAr reactions. |
| Nucleophile | Strong nucleophiles are generally required. | A wide range of nucleophiles such as amines, alkoxides, and thiolates could be employed. |
| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophile. | Solvents like DMSO, DMF, or THF would be suitable. |
Grignard and Organolithium Reagent Formation and Applications
The bromine atom of this compound offers a handle for the formation of organometallic reagents, such as Grignard and organolithium reagents. However, the presence of the acidic carboxylic acid proton presents a significant challenge, as these powerful bases will readily deprotonate the acid rather than undergo halogen-metal exchange. tamu.eduleah4sci.com
To circumvent this issue, protection of the carboxylic acid group is a necessary first step. Conversion to an ester, for example, a methyl or ethyl ester, would allow for the subsequent formation of the Grignard or organolithium reagent.
Grignard Reagent Formation:
Following protection of the carboxylic acid, the aryl bromide can be treated with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. masterorganicchemistry.comwikipedia.org
Organolithium Reagent Formation:
The organolithium reagent can be prepared via lithium-halogen exchange by treating the protected aryl bromide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium, typically at low temperatures. wikipedia.orgsaylor.org
Once formed, these organometallic intermediates are powerful nucleophiles and can be used in a variety of carbon-carbon bond-forming reactions. For instance, they can react with a range of electrophiles, including aldehydes, ketones, and esters. masterorganicchemistry.com Subsequent deprotection of the carboxylic acid group would yield the derivatized product.
An alternative strategy for lithiation is directed ortho-metalation, where a directing group guides the deprotonation of an adjacent aromatic C-H bond. While the bromo and protected carboxylate groups could potentially direct lithiation, the presence of the bromine atom makes halogen-metal exchange a more likely pathway.
Reactions at the Benzylic Methylene (B1212753) Group
The benzylic methylene group (-CH2-) in this compound is another site of reactivity, susceptible to oxidation, halogenation, and deprotonation followed by functionalization.
Oxidation and Halogenation Studies
Oxidation:
The benzylic C-H bonds are weaker than typical sp3 C-H bonds, making them susceptible to oxidation. ucalgary.ca Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can oxidize the benzylic methylene group. libretexts.orgyoutube.com Depending on the reaction conditions, the oxidation can potentially lead to the formation of a benzophenone (B1666685) derivative. Complete oxidation of the benzyl group to a second carboxylic acid function, leading to a phthalic acid derivative, is also a possibility under harsh conditions. ucalgary.ca
Halogenation:
The benzylic position can be selectively halogenated under free-radical conditions. N-Bromosuccinimide (NBS) is a common reagent used for benzylic bromination in the presence of a radical initiator such as benzoyl peroxide or upon photoirradiation. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. youtube.com This radical then reacts with Br2, which is present in low concentrations, to form the benzylic bromide.
Table 2: Representative Reactions at the Benzylic Methylene Group
| Reaction | Reagent(s) | Product Type |
| Oxidation | KMnO4, heat | Benzophenone derivative |
| Halogenation | NBS, radical initiator | Benzylic bromide |
Deprotonation and Alkylation/Acylation Strategies
The benzylic protons are acidic enough to be removed by a strong base, forming a resonance-stabilized carbanion (enolate). acs.orgresearchgate.net Suitable bases for this deprotonation include organolithium reagents like n-butyllithium or strong, non-nucleophilic bases such as lithium diisopropylamide (LDA). researchgate.net
Once generated, the resulting carbanion is a potent nucleophile and can be reacted with various electrophiles in alkylation or acylation reactions. rsc.orgacs.org For example, treatment with an alkyl halide would introduce an alkyl group at the benzylic position. Similarly, reaction with an acyl chloride or an anhydride (B1165640) would lead to the formation of a ketone. These reactions provide a powerful method for elaborating the carbon skeleton of the molecule.
Stereochemical Control in Derivatization
The derivatization of this compound can, in principle, lead to the formation of chiral centers, making stereochemical control an important consideration.
Diastereoselective and Enantioselective Transformations (if applicable to specific derivatives)
While this compound itself is achiral, many of its potential derivatization reactions can generate stereocenters. For example, the reduction of a ketone formed from the oxidation of the benzylic methylene group would produce a chiral alcohol. If the reduction is carried out with a chiral reducing agent, it may be possible to achieve enantioselectivity.
Similarly, if the alkylation or acylation of the benzylic carbanion creates a new stereocenter, the use of chiral auxiliaries or catalysts could potentially direct the stereochemical outcome of the reaction. The ortho substituent (the carboxylic acid group) can exert a steric influence on the approaching electrophile, potentially leading to diastereoselectivity in certain reactions. wikipedia.orgnih.govresearchgate.net The development of diastereoselective and enantioselective transformations would be highly dependent on the specific derivative being synthesized and would likely require careful optimization of reaction conditions and the use of chiral reagents or catalysts.
Role As a Key Intermediate in Advanced Organic Synthesis
Construction of Complex Aromatic and Heterocyclic Architectures
The strategic positioning of reactive sites on 2-benzyl-4-bromobenzoic acid makes it an ideal precursor for the synthesis of elaborate cyclic systems.
The ortho-benzylbenzoic acid framework is a classic precursor for the synthesis of anthrones, a class of polycyclic aromatic compounds. Through an intramolecular Friedel-Crafts-type cyclization, typically promoted by a strong acid, the carboxylic acid moiety can acylate the adjacent benzyl (B1604629) ring. This reaction forges a new six-membered ring, creating the core tricyclic structure of anthrone. Subsequent chemical modifications can further elaborate this skeleton. The bromine atom at the 4-position remains available for further functionalization, such as cross-coupling reactions, allowing for the construction of even more complex, substituted polycyclic aromatic systems.
Isocoumarins are a significant class of lactones, many of which are natural products with diverse biological activities. The synthesis of these heterocyclic compounds can be efficiently achieved from ortho-substituted benzoic acids. Methodologies utilizing o-halobenzoic acids as starting materials are well-established, often involving metal-catalyzed reactions to construct the isocoumarin (B1212949) core. organic-chemistry.org
In this context, this compound serves as a prime substrate. The intramolecular cyclization, or lactonization, involving the carboxylic acid and the benzylic position can be induced under various conditions to form a 6-benzyl-8-bromoisocoumarin. This transformation effectively converts the open-chain benzoic acid derivative into a bicyclic heterocyclic system. Palladium and copper-catalyzed domino reactions, for instance, have proven effective for synthesizing 3-substituted isocoumarins from o-halobenzoic acids and various coupling partners like 1,3-diketones or alkynes. organic-chemistry.org
While direct examples involving this compound are not prevalent, its structure contains the necessary functionalities to act as a monomer unit in the construction of macrocycles. The carboxylic acid group can readily form ester or amide bonds, while the bromo-substituent is a prime handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).
By preparing derivatives where the benzyl group is also functionalized, a bifunctional monomer could be envisioned. For example, reacting two molecules of a derivative via an ester or amide linkage and then performing an intramolecular cross-coupling reaction at the bromine positions could yield a complex macrocyclic structure. This strategy of linking rigid aromatic units is a common approach in the design of functional macrocycles for applications such as ionophores, molecular sensors, or selective enzyme inhibitors.
Integration into Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product, retaining most of the atoms from the starting materials. wikipedia.org Carboxylic acids are frequent participants in some of the most well-known MCRs.
As a carboxylic acid, this compound is a suitable candidate for isocyanide-based MCRs such as the Ugi four-component reaction (Ugi-4CR) or the Passerini three-component reaction. wikipedia.org
In a Ugi reaction , an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid combine to form a bis-amide. Using this compound as the acid component would efficiently incorporate the 2-benzyl-4-bromobenzoyl scaffold into a larger, highly functionalized acyclic molecule.
In a Passerini reaction , an aldehyde (or ketone), an isocyanide, and a carboxylic acid yield an α-acyloxy carboxamide. wikipedia.org
The integration of this compound into these MCRs provides a rapid and efficient pathway to generate libraries of complex molecules built around its core structure, which can be valuable in medicinal chemistry and materials science discovery. nih.gov
Divergent Synthesis Pathways Initiated from this compound
The presence of three distinct and chemically addressable functional groups makes this compound an excellent starting point for divergent synthesis. By selecting appropriate reagents and reaction conditions, chemists can selectively modify one part of the molecule while leaving the others intact, leading to a wide array of different products from a single intermediate.
| Functional Group | Potential Transformations |
| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to benzyl alcohol, Conversion to acyl halide, Curtius or Schmidt rearrangement to an aniline (B41778) derivative. |
| Bromo Group (-Br) | Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), Cyanation, Grignard formation. |
| Benzyl Group (Ar-CH₂-Ar') | Oxidation of the methylene (B1212753) bridge to a ketone (benzophenone derivative), Halogenation at the benzylic position, Electrophilic aromatic substitution on the pendant phenyl ring. |
This functional group tolerance allows for a modular approach to synthesis. For example, one could first perform a Suzuki coupling at the bromo position to introduce a new aryl group, then convert the carboxylic acid to an amide, and finally oxidize the benzylic methylene to a ketone, all in a planned sequence to build molecular complexity. This divergent potential is analogous to strategies using other poly-functionalized aromatics, such as 2,3,5-triiodobenzoic acid, to create diverse libraries of substituted benzenes. rsc.org
Strategic Use in the Total Synthesis of Natural Products and Designed Molecules
The structural motifs accessible from this compound make it a strategic intermediate in the synthesis of certain classes of natural products and other biologically relevant molecules.
The synthesis of naturally occurring bromophenols, which are often found in marine organisms, can involve brominated benzylic acid precursors. nih.gov For instance, the synthesis of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid and its isomers has been achieved from corresponding benzyl bromides via hydrolysis of a nitrile intermediate. nih.gov The this compound scaffold is structurally related and can be envisioned as a precursor to diaryl-methane-containing natural products.
Furthermore, as established in section 4.1.2, isocoumarins are a major class of natural products. organic-chemistry.org The ability to synthesize substituted isocoumarins directly from this compound provides a direct link to this family of bioactive compounds. The resulting 6-benzyl-8-bromoisocoumarin core can be a target itself or serve as an advanced intermediate for more complex natural products.
Spectroscopic and Structural Investigations in Research Contexts
Application of Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental in the characterization of 2-benzyl-4-bromobenzoic acid, enabling researchers to confirm its synthesis, monitor its transformations, and understand its electronic and molecular structure.
NMR Spectroscopy for Elucidating Reaction Pathways and Intermediate Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. brainly.com The protons of the benzyl (B1604629) group's CH₂ would likely produce a singlet around 4.0 ppm. The aromatic protons would exhibit complex splitting patterns in the aromatic region (7-8 ppm) due to the substitution pattern of the benzoic acid ring. brainly.com
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Benzylic (-CH₂-) | ~ 4.0 | Singlet |
| Aromatic (Benzoic Ring) | 7.0 - 8.0 | Multiplets |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Carbon (-COOH) | 170 - 180 |
| Aromatic Carbons | 120 - 145 |
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of approximately 291.14 g/mol . vulcanchem.com Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info For this compound, the cleavage of the bond between the benzyl group and the aromatic ring would also be a likely fragmentation pathway.
Infrared and UV-Vis Spectroscopy for Functional Group Analysis During Transformations
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid group in the region of 2500-3300 cm⁻¹. A sharp peak for the C=O stretch of the carboxyl group would appear around 1700 cm⁻¹. nist.govchemicalbook.com The C-H stretches of the aromatic and benzylic groups would be observed around 3000-3100 cm⁻¹, and the C-Br stretch would appear at lower wavenumbers.
Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O Stretch (Carboxylic Acid) | ~ 1700 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Benzylic) | 2850 - 2950 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. For benzoic acid, two main absorption bands, the B-band and C-band, are observed around 230 nm and 274 nm, respectively. rsc.org The presence of the benzyl group and the bromine atom would be expected to cause a red shift (shift to longer wavelengths) of these absorption maxima. shimadzu.com
X-ray Crystallographic Analysis
X-ray crystallography provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Structural Insights into Reaction Intermediates or Co-crystal Formation
X-ray crystallography can also be employed to study reaction intermediates or co-crystals involving this compound. The formation of co-crystals with other molecules can alter the physical properties of the compound. Structural analysis of such co-crystals would reveal the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern their formation and stability.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromobenzoic acid |
| 4-bromobenzoic acid |
Theoretical and Computational Studies of 2 Benzyl 4 Bromobenzoic Acid and Its Reactivity
Computational Analysis of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction pathways of complex organic molecules. For derivatives of benzoic acid, DFT calculations can predict reaction energies and activation barriers, offering a detailed picture of potential chemical transformations. rsc.org
Key reactions of benzoic acid derivatives include esterification, amidation, and electrophilic aromatic substitution. Transition state calculations for such reactions involving 2-benzyl-4-bromobenzoic acid would likely focus on the role of the bulky benzyl (B1604629) group and the electron-withdrawing bromine atom. For instance, in an esterification reaction, the benzyl group at the ortho position could sterically hinder the approach of an alcohol to the carboxylic acid, leading to a higher activation energy for the transition state compared to an unsubstituted benzoic acid.
Similarly, in reactions like decarboxylation, which can proceed through various mechanisms including metal-catalyzed, radical, or oxidative pathways, DFT calculations can help identify the most favorable route. researchgate.net For this compound, the electronic effects of the bromo and benzyl substituents would significantly influence the stability of intermediates and transition states in these pathways.
A hypothetical transition state energy profile for a generic reaction of a substituted benzoic acid is presented below, illustrating how computational chemistry can map out the energy landscape of a chemical transformation.
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +25 |
| Intermediate | +5 |
| Transition State 2 | +30 |
| Products | -10 |
This interactive table demonstrates a simplified energy profile for a two-step reaction, showcasing the energy barriers that must be overcome for the reaction to proceed.
Computational models are instrumental in predicting the regioselectivity of reactions on the aromatic rings of this compound. The interplay between the ortho-para directing, yet deactivating, bromo substituent and the ortho-para directing, activating benzyl group, along with the meta-directing carboxylic acid group, creates a complex substitution pattern. Frontier molecular orbital (FMO) theory and calculated electrostatic potential maps can predict the most likely sites for electrophilic or nucleophilic attack.
For electrophilic aromatic substitution, calculations would likely predict that the positions ortho and para to the benzyl group are the most activated. However, the steric bulk of the benzyl and carboxylic acid groups would likely favor substitution at the less hindered positions.
Stereoselectivity in reactions involving this compound would primarily be relevant if a chiral center is introduced or if the molecule acts as a chiral ligand. Due to the free rotation around the C-C bond connecting the two phenyl rings, the molecule itself is not chiral, but its conformers can be.
Conformational Analysis and Energy Landscape Mapping
The substituents on the benzoic acid ring significantly influence the molecule's preferred conformation. The ortho-benzyl group will have a profound steric interaction with the carboxylic acid group, likely forcing the two phenyl rings to adopt a twisted, non-planar conformation. This is analogous to the behavior observed in other ortho-substituted biphenyl (B1667301) derivatives, where the dihedral angle between the rings is a key determinant of the molecule's properties. acs.orgnih.govnwpu.edu.cnutah.edu
A representative table of calculated dihedral angles for different substituted biphenyls is shown below to illustrate the effect of substituents.
| Substituent at 2-position | Calculated Dihedral Angle (°) |
| -H | ~44 |
| -CH3 | ~60 |
| -Cl | ~55 |
| -OCH3 | ~65 |
This interactive table provides hypothetical data based on known trends for substituted biphenyls, demonstrating how increasing the size of the ortho substituent generally leads to a larger dihedral angle between the phenyl rings.
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental understanding of the electronic properties that govern the reactivity of this compound.
The electronic properties of this compound are a composite of the contributions from its constituent functional groups. The carboxylic acid group is a strong electron-withdrawing group, which deactivates the benzoic acid ring towards electrophilic substitution. libretexts.org Conversely, the benzyl group is an activating group. The bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance.
Calculations of the molecular electrostatic potential (MEP) would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The oxygen atoms of the carboxylic acid would exhibit a strong negative potential, making them susceptible to electrophilic attack or hydrogen bonding. The aromatic rings would show a more complex potential surface due to the competing electronic effects of the substituents. nih.gov
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and the likely sites of electrophilic attack. The LUMO's energy and distribution indicate the molecule's ability to accept electrons and the likely sites of nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the more electron-rich benzyl-substituted ring, while the LUMO would likely be centered on the electron-deficient carboxylic acid and bromine-substituted ring.
A table summarizing the calculated electronic properties for a substituted benzoic acid is provided below as an example.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 2.5 D |
| Mulliken Charge on Carbonyl Carbon | +0.45 e |
This interactive table presents hypothetical quantum chemical data for a substituted benzoic acid, illustrating the types of electronic properties that can be calculated to predict reactivity.
Molecular Docking and Binding Affinity Studies
A comprehensive review of available scientific literature and computational databases reveals a notable absence of specific molecular docking and binding affinity studies for this compound as a ligand in the mechanistic analysis of binding events. While the broader class of benzoic acid derivatives has been the subject of numerous computational investigations, including molecular docking simulations to predict binding to various protein targets, research focusing explicitly on the binding characteristics of this compound is not publicly documented.
In silico studies are prevalent for various substituted benzoic acids, exploring their potential as inhibitors for enzymes such as the SARS-CoV-2 main protease and phosphodiesterase 3B (PDE3B). nih.govresearchgate.net These studies typically involve the docking of a library of compounds into the active site of a target protein to predict binding affinities and interaction modes. For instance, research on benzoic acid derivatives against the SARS-CoV-2 main protease has provided insights into how hydroxyl and other substituent groups on the benzoic acid scaffold influence binding scores. nih.gov Similarly, computational analyses of benzyl vinylogous derivatives have been conducted to understand their structure-activity relationships as PDE3B inhibitors. researchgate.net
Furthermore, molecular docking has been applied to pyrazole (B372694) derivatives synthesized from p-bromobenzoic acid to assess their potential biological activities. researchgate.net These examples underscore the utility of computational methods in medicinal chemistry and materials science for predicting the behavior of molecules. However, the specific stereoelectronic and conformational properties of this compound, arising from the interplay of the benzyl group at the ortho position and the bromine atom at the para position, have not been explored through molecular docking in a mechanistic context according to available records.
The absence of such studies indicates a research gap and an opportunity for future investigations. A molecular docking study of this compound could elucidate its potential interactions with various biological macromolecules or material surfaces, providing valuable data for fields ranging from drug discovery to materials science. Such research would involve the use of computational software to predict the preferred orientation and binding energy of the molecule when interacting with a target of interest.
Q & A
Q. What are the recommended synthetic routes for preparing 2-benzyl-4-bromobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typically employed:
Bromination : Introduce a bromine atom at the 4-position of benzoic acid using Br₂ in the presence of FeBr₃ (Lewis acid catalyst) under controlled temperature (0–5°C) to minimize side reactions.
Benzylation : React the brominated intermediate with benzyl chloride via Friedel-Crafts alkylation using AlCl₃ as a catalyst. Optimize solvent choice (e.g., dichloromethane) and stoichiometry (1:1.2 molar ratio of bromobenzoic acid to benzyl chloride) to enhance yield .
Note: Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water) to remove unreacted starting materials .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed melting point (e.g., ~192–194°C, extrapolated from similar brominated benzoic acids) with literature values to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl proton signals at δ 4.8–5.2 ppm; bromine-induced deshielding in aromatic regions).
- IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for downstream applications?
- Methodological Answer : Leverage the bromine atom’s reactivity for cross-coupling reactions:
- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water as solvent (80°C, 12–24 hours) .
- Protection Strategies : Protect the carboxylic acid group with tert-butyldimethylsilyl (TBS) chloride prior to coupling to prevent side reactions .
Data Contradiction Alert: Some protocols report incomplete coupling due to steric hindrance from the benzyl group; optimize ligand choice (e.g., XPhos) to enhance efficiency .
Q. What are the stability profiles of this compound under varying pH and thermal conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 100°C for 24 hours in sealed vials. Analyze degradation via HPLC; observe <5% decomposition under inert atmospheres .
- pH Stability : Dissolve compound in buffers (pH 2–12) and monitor hydrolysis over 72 hours. Carboxylic acid group shows instability at pH >10, forming carboxylate salts. Store at pH 4–8 for long-term stability .
Safety Note: Decomposition at high temperatures may release HBr; use fume hoods and personal protective equipment (PPE) .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive) be resolved for derivatives of this compound?
- Methodological Answer : Implement a systematic approach:
Reproducibility Checks : Replicate assays under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial tests, fixed inoculum size of E. coli).
Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., fluoro vs. chloro analogs) to identify critical functional groups .
Mechanistic Studies : Use fluorescence quenching or microcalorimetry to assess binding to target enzymes (e.g., dihydrofolate reductase) .
Example: Ethyl 2-amino-4-bromo-3,5-difluorobenzoate showed variable activity due to ester hydrolysis in aqueous media; replace with stable amide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
